Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
furan-3-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-14-2-4-15(5-3-14)24(20,21)16-6-9-18(10-7-16)17(19)13-8-11-23-12-13/h2-5,8,11-12,16H,6-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYCIIPDDAPBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan ring and the piperidine ring separately. The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.
The final step involves the coupling of the furan ring with the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl group. This can be achieved through a series of reactions, including nucleophilic substitution and sulfonylation reactions, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The methoxyphenylsulfonyl group can be reduced to form the corresponding thiol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the methoxyphenylsulfonyl group can yield thiols.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant anticancer properties. For instance, a study involving furan-based derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is hypothesized to enhance these effects due to its structural features that allow for interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. By reducing COX-2 levels, it may help mitigate conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Vascular Smooth Muscle Cell Modulation
Recent studies have highlighted the potential of furan derivatives in vascular biology. Specifically, the compound was found to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), which are critical in the development of vascular diseases such as atherosclerosis. In a balloon-injured rat model, treatment with this compound significantly reduced neointima formation, suggesting its therapeutic potential in preventing restenosis after angioplasty .
Neuropharmacological Applications
Furan derivatives are being explored for their neuropharmacological effects. The piperidine moiety in the compound may contribute to its interaction with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as depression and anxiety.
Organic Electronics
The unique electronic properties of furan-containing compounds make them suitable candidates for applications in organic electronics. Their ability to form conductive films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of furan into polymer matrices has been shown to improve charge transport properties, enhancing device performance.
Drug Delivery Systems
The sulfonamide group present in the compound can facilitate interactions with biological membranes, making it a candidate for drug delivery applications. Studies are ongoing to evaluate its efficacy as a carrier for targeted drug delivery systems, particularly in cancer therapy where localized drug release is crucial.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring and the methoxyphenylsulfonyl group could play a role in binding to these targets, while the piperidine ring could influence the compound’s overall conformation and activity.
Comparison with Similar Compounds
Key Structural Features :
- Sulfonylpiperidine : The sulfonyl group (-SO₂-) attached to the piperidine ring enhances electrophilicity and may improve binding affinity via hydrogen bonding or polar interactions.
- 4-Methoxyphenyl : The methoxy group (-OCH₃) provides electron-donating effects, influencing electronic distribution and solubility.
Physicochemical Properties :
- Molecular Formula: C₁₇H₁₇NO₅S.
- Molecular Weight : ~347.07 g/mol (calculated).
- Polarity: Moderate (due to sulfonyl and methanone groups).
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in aqueous media.
The following table compares Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone with structurally or functionally analogous compounds:
Key Observations :
Impact of Sulfonyl Group: The sulfonyl moiety in this compound distinguishes it from non-sulfonylated analogs like (4-chlorophenyl)(tetrahydrofuran-3-yl)methanone .
Piperidine vs. Piperazine :
- Replacing piperidine with piperazine (as in ’s compound) introduces an additional nitrogen, increasing basicity and solubility. Piperazine derivatives often exhibit improved pharmacokinetic profiles .
Biological Activity
Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone, a compound with diverse biological activities, has garnered attention in recent pharmacological research. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
Antimicrobial Activity
Furan derivatives have shown significant antimicrobial properties. In particular, the compound exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | |
| Escherichia coli | 31.2 - 125 μM | |
| Pseudomonas aeruginosa | 62.5 - 250 μM |
The mechanism of action appears to involve inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects.
Anticancer Activity
Research indicates that furan derivatives can inhibit cancer cell proliferation. A study highlighted that the compound effectively inhibited tubulin polymerization, a critical process for cancer cell division.
Case Study: Tubulin Polymerization Inhibition
In vitro assays demonstrated that this compound displayed an IC50 value of approximately , indicating potent anticancer activity against various human cancer cell lines .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the activation of matrix metalloproteinases (MMPs), which are crucial in inflammatory processes.
Table 2: Anti-inflammatory Activity Data
| Assay Type | Result | Reference |
|---|---|---|
| MMP-2 Inhibition | Significant reduction in activity | |
| Neointima Formation in vivo | Reduced in balloon-injured rat model |
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.
- Tubulin Polymerization : By inhibiting tubulin polymerization, it prevents cancer cell division.
- Matrix Metalloproteinase Inhibition : Reduces inflammation by inhibiting MMPs involved in tissue remodeling.
Q & A
Q. How can the synthesis of Furan-3-yl(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone be optimized for higher yield and purity?
Methodological Answer: Optimization involves:
- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or THF) at 60–80°C to enhance reactivity of the sulfonyl and furan moieties .
- Coupling Agents: Employ carbodiimide-based reagents (e.g., EDC/HOBt) for efficient amide bond formation between the piperidine and furan subunits .
- Purification: Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .
- Monitoring: Track reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity with HPLC (>95% by reverse-phase C18 column) .
Q. What spectroscopic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR: Identify aromatic protons (δ 6.8–8.0 ppm for furan and methoxyphenyl groups) and piperidine protons (δ 1.5–3.5 ppm) .
- 13C NMR: Confirm carbonyl (C=O, δ ~170 ppm) and sulfonyl (SO2, δ ~110 ppm) groups .
- IR Spectroscopy: Detect carbonyl (1650–1750 cm⁻¹) and sulfonyl (1150–1300 cm⁻¹) stretches .
- Mass Spectrometry: ESI-MS (m/z calculated for C18H19NO5S: 361.4; observed: 361.3 [M+H]+) .
Q. Table 1: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (CDCl3) | δ 7.8 (s, furan), δ 3.8 (s, OCH3) | |
| 13C NMR | δ 169.5 (C=O), δ 44.2 (piperidine-CH2) | |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (SO2) |
Advanced Research Questions
Q. What strategies can elucidate the biological mechanism of action for this compound?
Methodological Answer:
- In Vitro Assays:
- Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity (IC50 values) .
- Perform enzyme inhibition studies (e.g., COX-2 or kinases) with fluorogenic substrates to identify targets .
- Computational Modeling:
- Use molecular docking (AutoDock Vina) to predict binding interactions with sulfonyl-containing enzymes (e.g., sulfotransferases) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Methodological Answer:
- Catalytic Asymmetric Synthesis:
- Employ chiral palladium catalysts (e.g., Pd(OAc)2 with BINAP ligand) for Suzuki-Miyaura coupling of the furan subunit .
- Use chiral HPLC (Chiralpak IA column) to resolve enantiomers and confirm enantiomeric excess (>90%) .
Q. How should researchers address discrepancies in reported biological activity data?
Methodological Answer:
- Replication: Conduct assays under standardized conditions (e.g., cell line passage number, serum concentration) .
- Analytical Validation: Confirm compound purity via LC-MS and NMR prior to testing .
- Data Normalization: Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Modification | IC50 (μM, MCF-7) | Target Enzyme Inhibition (%) | Reference |
|---|---|---|---|
| Methoxy → Ethoxy | 12.4 | COX-2: 58% | |
| Sulfonyl → Carbonyl | >50 | COX-2: <10% |
Q. What are the best practices for studying structure-activity relationships (SAR) in derivatives?
Methodological Answer:
- Analog Synthesis: Systematically modify substituents (e.g., methoxy group position, sulfonyl replacement) .
- Pharmacophore Mapping: Use Schrödinger’s Phase module to identify critical functional groups (e.g., sulfonyl as a hydrogen bond acceptor) .
Q. How can in vivo pharmacokinetic properties be evaluated for this compound?
Methodological Answer:
- Rodent Studies: Administer orally (10 mg/kg) and measure plasma concentration via LC-MS at intervals (0–24 hrs) .
- Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
